Cas no 1807213-53-1 (Ethyl 4-chloro-5-hydroxypicolinate)

Ethyl 4-chloro-5-hydroxypicolinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-chloro-5-hydroxypicolinate
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- MDL: MFCD28753085
- Inchi: 1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)7(11)4-10-6/h3-4,11H,2H2,1H3
- InChI Key: LKUJNPJNYWIXAS-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C(C(=O)OCC)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 188
- Topological Polar Surface Area: 59.4
- XLogP3: 1.7
Ethyl 4-chloro-5-hydroxypicolinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029009626-250mg |
Ethyl 4-chloro-5-hydroxypicolinate |
1807213-53-1 | 95% | 250mg |
$950.60 | 2022-03-31 | |
eNovation Chemicals LLC | Y1104485-1g |
ethyl 4-chloro-5-hydroxypicolinate |
1807213-53-1 | 95% | 1g |
$1100 | 2025-02-26 | |
Alichem | A029009626-1g |
Ethyl 4-chloro-5-hydroxypicolinate |
1807213-53-1 | 95% | 1g |
$3,010.80 | 2022-03-31 | |
eNovation Chemicals LLC | Y1104485-1g |
ethyl 4-chloro-5-hydroxypicolinate |
1807213-53-1 | 95% | 1g |
$1100 | 2024-07-23 | |
eNovation Chemicals LLC | Y1104485-1g |
ethyl 4-chloro-5-hydroxypicolinate |
1807213-53-1 | 95% | 1g |
$1100 | 2025-02-24 |
Ethyl 4-chloro-5-hydroxypicolinate Related Literature
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
Additional information on Ethyl 4-chloro-5-hydroxypicolinate
Ethyl 4-chloro-5-hydroxypicolinate (CAS No. 1807213-53-1): A Comprehensive Overview
Ethyl 4-chloro-5-hydroxypicolinate, identified by its CAS number 1807213-53-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and hydroxyl functional groups in its molecular structure makes it a versatile intermediate for synthesizing various pharmacologically active molecules.
The synthesis of Ethyl 4-chloro-5-hydroxypicolinate involves a series of well-defined chemical reactions that highlight the compound's reactivity and adaptability. Typically, the synthesis begins with the chlorination of picolinic acid derivatives, followed by esterification to introduce the ethyl group. This process underscores the compound's role as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Recent research has demonstrated the compound's utility in the development of novel therapeutic agents. For instance, studies have shown that derivatives of Ethyl 4-chloro-5-hydroxypicolinate exhibit promising antimicrobial properties. The chloro group, in particular, has been identified as a key moiety that enhances the compound's ability to interact with bacterial cell walls, leading to effective inhibition of microbial growth. This finding aligns with broader trends in antibiotic development, where structural modifications are being explored to overcome resistance mechanisms.
In addition to its antimicrobial applications, Ethyl 4-chloro-5-hydroxypicolinate has shown potential in the field of anticancer research. Preliminary studies indicate that certain derivatives can selectively target cancer cells by inhibiting specific enzymes involved in cell proliferation. The hydroxyl group in its structure plays a crucial role in these interactions, facilitating binding to biological targets and modulating cellular processes. These findings highlight the compound's versatility and its potential as a lead compound for further drug discovery efforts.
The pharmacokinetic properties of Ethyl 4-chloro-5-hydroxypicolinate are also subjects of ongoing investigation. Researchers are examining how variations in its structure affect its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is essential for optimizing drug delivery systems and ensuring therapeutic efficacy. For example, modifications to enhance solubility or stability could significantly improve the compound's bioavailability and reduce dosing frequency.
The role of computational chemistry in studying Ethyl 4-chloro-5-hydroxypicolinate cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, are being employed to predict how the compound interacts with biological targets at an atomic level. These insights are invaluable for designing more effective derivatives with improved pharmacological profiles. Additionally, computational tools help in identifying potential side effects early in the drug development process, thereby reducing the risk of costly failures later on.
The environmental impact of synthesizing and using Ethyl 4-chloro-5-hydroxypicolinate is another critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, catalytic processes that employ renewable resources are being explored as alternatives to traditional methods. Such approaches not only enhance sustainability but also align with global initiatives to promote green chemistry practices.
In conclusion, Ethyl 4-chloro-5-hydroxypicolinate (CAS No. 1807213-53-1) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those with antimicrobial and anticancer properties. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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